

Physicochemical properties of (3-Chloro-4-cyanophenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Chloro-4-cyanophenyl)boronic acid

Cat. No.: B1421268

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **(3-Chloro-4-cyanophenyl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-4-cyanophenyl)boronic acid (CAS No. 1008415-02-8) is a highly functionalized synthetic building block crucial for modern organic synthesis, particularly in the construction of complex biaryl structures for pharmaceutical and materials science applications.^{[1][2]} Its utility is fundamentally governed by its distinct physicochemical properties. This guide provides a comprehensive analysis of these properties, offering field-proven insights into its structure, stability, analytical characterization, and reactivity. We delve into the causality behind experimental protocols, presenting self-validating methodologies for purity assessment and practical guidance for its application in Suzuki-Miyaura cross-coupling reactions. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding.

Core Physicochemical Properties

The unique substitution pattern of a chloro group and a cyano group on the phenylboronic acid scaffold imparts specific characteristics that are critical for its handling, reactivity, and analysis.

Identification and Structural Attributes

Proper identification is the first step in ensuring experimental success and safety. The key identifiers for this compound are consolidated below.

Attribute	Value	Source(s)
CAS Number	1008415-02-8	[3] [4] [5]
Molecular Formula	C ₇ H ₅ BCINO ₂	[3] [5]
Molecular Weight	181.38 g/mol	[5]
IUPAC Name	(3-chloro-4-cyanophenyl)boronic acid	
InChI Key	QCJTUOIMDNJEHR-UHFFFAOYSA-N	[6]
Physical Form	White to off-white solid/crystalline powder	[5] [7]

Key Physical & Chemical Parameters

The physical properties dictate the compound's behavior in various laboratory settings, from storage to reaction setup.

Parameter	Value / Observation	Justification & Expert Insights
Melting Point	Not experimentally reported; expected to be >250 °C.	Phenylboronic acids are crystalline solids with strong intermolecular hydrogen bonding, leading to high melting points. For comparison, 4-chlorophenylboronic acid melts at 284-289 °C and 4-cyanophenylboronic acid melts at >280 °C. ^[7] The combination of polar substituents on the target molecule suggests a similarly high melting point.
Solubility	Qualitatively soluble in polar organic solvents (e.g., Methanol, DMSO, THF); limited solubility in water and non-polar solvents (e.g., hexanes, ether).	The polar boronic acid moiety - B(OH) ₂ facilitates solubility in polar solvents. However, the overall molecule retains significant non-polar character from the benzene ring, limiting its aqueous solubility. This profile is typical for substituted phenylboronic acids. ^[7]
pKa (Acidity)	Not experimentally reported; predicted to be significantly < 8.8.	Phenylboronic acid has a pKa of ~8.8. ^{[8][9]} The title compound possesses two potent electron-withdrawing groups (EWG): chloro (inductive EWG) and cyano (inductive and resonance EWG). These EWGs stabilize the resulting boronate anion [ArB(OH) ₃] ⁻ , thereby increasing the Lewis acidity of the boron center and lowering

Stability

Stable under recommended storage conditions. Prone to dehydration to form a cyclic trimer anhydride (boroxine), especially upon heating or under vacuum.

the overall pKa.[9][10] A lower pKa is crucial for facilitating transmetalation in Suzuki couplings under milder basic conditions.

This is a characteristic feature of boronic acids. The formation of the boroxine is a reversible equilibrium. The presence of boroxine can complicate stoichiometry but does not typically inhibit reactivity in cross-coupling reactions, as the boroxine readily hydrolyzes back to the monomeric acid in the presence of water or base.

Spectroscopic & Analytical Characterization

Robust analytical methods are essential for verifying the identity, purity, and integrity of **(3-Chloro-4-cyanophenyl)boronic acid** before its use in sensitive synthetic applications.

Infrared (IR) Spectroscopy

FTIR is a rapid and effective tool for confirming the presence of key functional groups. The expected vibrational frequencies are:

- $\sim 3300\text{-}3200\text{ cm}^{-1}$ (broad): O-H stretching from the $\text{B}(\text{OH})_2$ group, typically broadened due to extensive hydrogen bonding.[11][12]
- $\sim 2230\text{-}2220\text{ cm}^{-1}$ (sharp, strong): $\text{C}\equiv\text{N}$ stretching of the nitrile group. This is a highly characteristic and reliable peak.
- $\sim 1600\text{-}1450\text{ cm}^{-1}$: Aromatic $\text{C}=\text{C}$ stretching vibrations.
- $\sim 1350\text{-}1320\text{ cm}^{-1}$ (strong): Asymmetric B-O stretching, a key indicator of the boronic acid moiety.[13]

- ~750-700 cm⁻¹: C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural confirmation. Based on analogous structures, the following signals are predicted in a solvent like DMSO-d₆:

- ¹H NMR:
 - ~8.3-8.5 ppm (broad singlet, 2H): The two hydroxyl protons of the B(OH)₂ group. The broadness is due to chemical exchange.
 - ~7.8-8.2 ppm (aromatic region, 3H): The three aromatic protons will exhibit a complex splitting pattern. We expect a doublet for the proton ortho to the cyano group, a singlet-like signal (or narrow doublet) for the proton between the chloro and boronic acid groups, and a doublet for the proton ortho to the chloro group.
- ¹³C NMR:
 - ~160-120 ppm: Multiple signals corresponding to the aromatic carbons. The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation.
 - ~118 ppm: The nitrile carbon (C≡N).

Chromatographic Purity Assessment: A Validated HPLC-UV Protocol

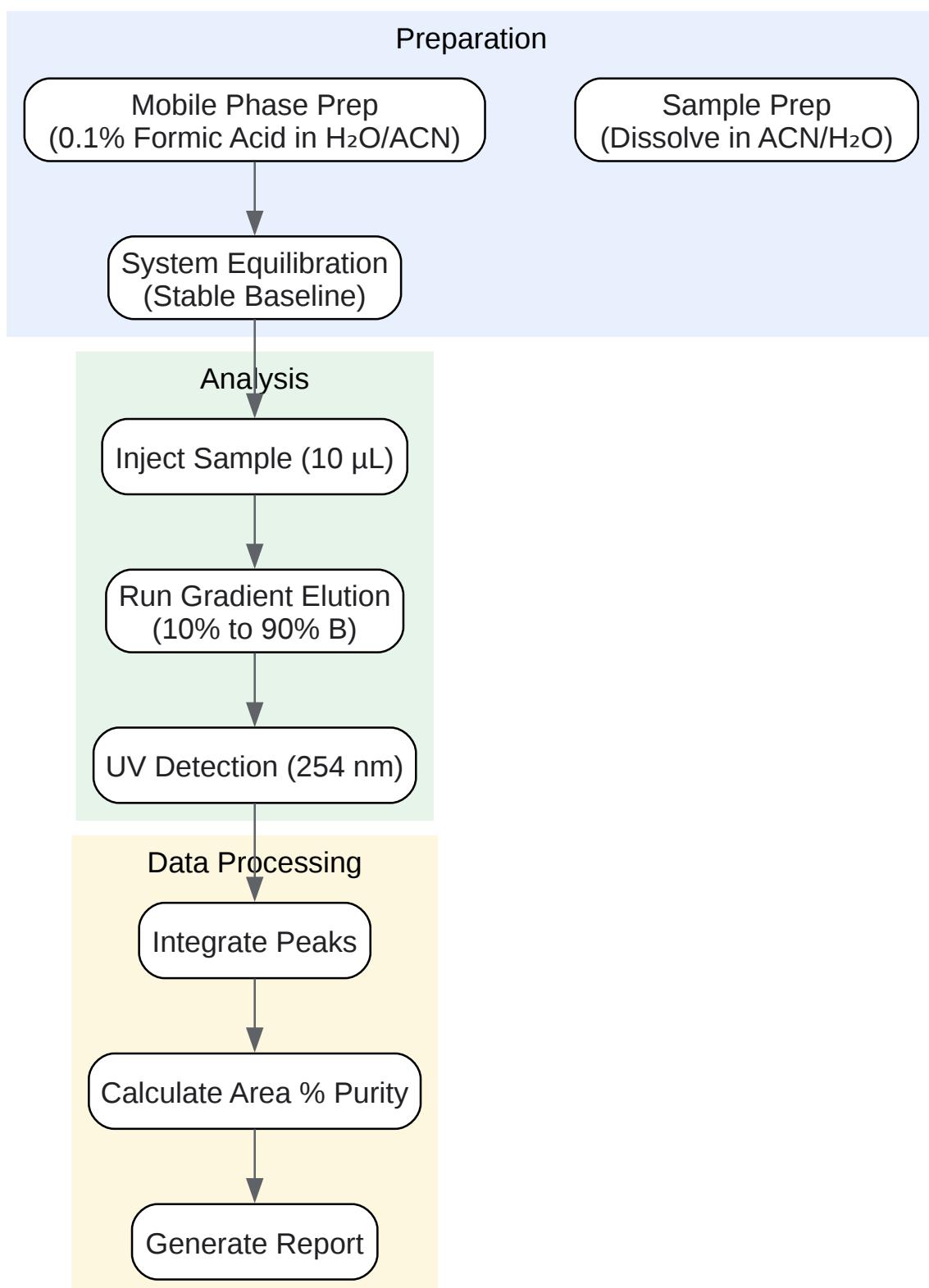
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of boronic acids.^{[8][14]} The primary challenge in HPLC analysis is managing the potential for on-column degradation or poor peak shape.^[15] The following protocol is designed to provide robust, reproducible results.

Causality Behind Method Choices:

- Stationary Phase: A C18 (octadecylsilyl) silica column is chosen for its versatility and effectiveness in retaining moderately polar aromatic compounds via reversed-phase

chromatography.

- Mobile Phase: An acidic modifier (e.g., 0.1% formic or phosphoric acid) is critical.[9] It protonates the boronic acid, suppressing its ionization and preventing interactions with residual silanol groups on the column. This results in sharp, symmetrical peaks and improved retention time stability.
- Detector: A UV detector is ideal, as the aromatic ring and cyano group provide strong chromophores, typically allowing for sensitive detection in the 254-270 nm range.


Step-by-Step HPLC Protocol:

- System Preparation:
 - Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV at 254 nm.
- Sample Preparation:
 - Accurately weigh ~5 mg of **(3-Chloro-4-cyanophenyl)boronic acid**.
 - Dissolve in 50.0 mL of a 1:1 Acetonitrile/Water mixture to create a 100 µg/mL stock solution.
 - Rationale: Using a mixed solvent ensures complete dissolution while maintaining compatibility with the starting mobile phase conditions.[15]
- Analysis Workflow:

- Equilibrate the column with the initial mobile phase conditions (e.g., 90% A / 10% B) for at least 15 minutes or until a stable baseline is achieved.
- Inject 10 μ L of the sample solution.
- Run a linear gradient (e.g., from 10% B to 90% B over 15 minutes).
- Hold at 90% B for 5 minutes to elute any highly retained impurities.
- Return to initial conditions and re-equilibrate for 5 minutes before the next injection.

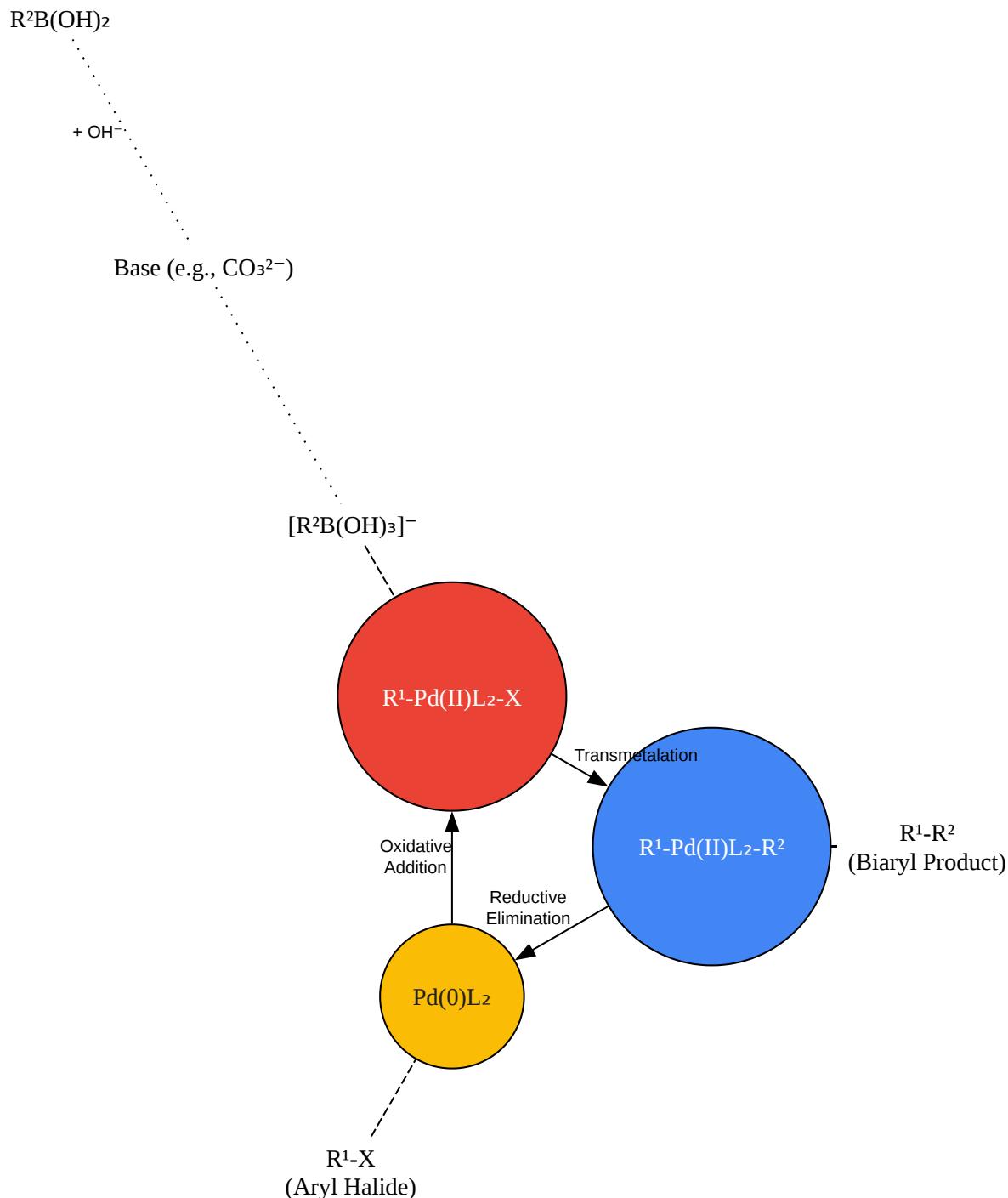
- System Validation & Data Interpretation:
 - System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the main peak area should be <2.0%.
 - Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.

Workflow Diagram for HPLC Purity Analysis

[Click to download full resolution via product page](#)

Caption: HPLC workflow for purity determination.

Applications in Organic Synthesis: The Suzuki-Miyaura Reaction


(3-Chloro-4-cyanophenyl)boronic acid is a premier reagent for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction is foundational in synthesizing substituted biaryls, which are common motifs in active pharmaceutical ingredients (APIs).

The reaction couples the organoboron species with an organohalide (or triflate) using a palladium catalyst and a base. The base is essential for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.

Representative Protocol for Suzuki-Miyaura Coupling:

- Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), **(3-Chloro-4-cyanophenyl)boronic acid** (1.2-1.5 equiv.), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.02-0.05 equiv.), and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 equiv.).
- Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
- Execution: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C for 2-12 hours, monitoring by TLC or LC-MS.
- Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na_2SO_4 , filtered, and concentrated under reduced pressure.
- Purification: The crude product is typically purified by silica gel column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Reaction

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Stability, Storage, and Safety

Proper handling and storage are paramount to maintain the compound's integrity and ensure user safety.

Storage Recommendations:

- Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
- Keep refrigerated at 2-8°C for long-term storage.[3][6]
- Store in a dry environment, away from moisture and strong oxidizing agents.

Safety and Handling: **(3-Chloro-4-cyanophenyl)boronic acid** is a hazardous substance and must be handled with appropriate precautions.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust.
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes.
 - Skin: Wash off with soap and plenty of water.
 - Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 126747-14-6|4-Cyanophenylboronic acid|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. Boronic acid, B-(3-chloro-4-cyanophenyl)- | CymitQuimica [cymitquimica.com]
- 5. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]
- 6. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. 1008415-02-8|(3-Chloro-4-cyanophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 13. BLDpharm - Bulk Product Details [bldpharm.com]
- 14. 4-Cyanophenylboronic acid | 126747-14-6 [chemicalbook.com]
- 15. rsc.org [rsc.org]
- To cite this document: BenchChem. [Physicochemical properties of (3-Chloro-4-cyanophenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1421268#physicochemical-properties-of-3-chloro-4-cyanophenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com